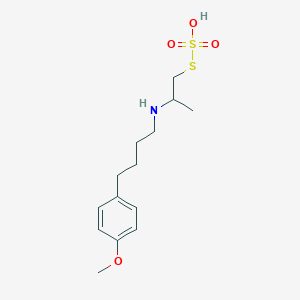
S-(2-((4-(p-Methoxyphenyl)butyl)amino)ethyl-2-methyl) hydrogen thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-((4-(p-Methoxyphenyl)butyl)amino)ethyl-2-methyl) hydrogen thiosulfate is a complex organic compound with the molecular formula C13H21NO4S2 This compound is characterized by the presence of a thiosulfate group, which is known for its reactivity and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-((4-(p-Methoxyphenyl)butyl)amino)ethyl-2-methyl) hydrogen thiosulfate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 4-(p-Methoxyphenyl)butylamine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with sodium thiosulfate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced monitoring systems can help achieve consistent product quality and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
S-(2-((4-(p-Methoxyphenyl)butyl)amino)ethyl-2-methyl) hydrogen thiosulfate undergoes various types of chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to yield thiol-containing products.
Substitution: The amino and thiosulfate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from the reactions of this compound include sulfonate derivatives, thiol-containing compounds, and substituted amines. These products have various applications in chemical synthesis and industrial processes.
Scientific Research Applications
S-(2-((4-(p-Methoxyphenyl)butyl)amino)ethyl-2-methyl) hydrogen thiosulfate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its therapeutic potential in treating certain diseases and conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-(2-((4-(p-Methoxyphenyl)butyl)amino)ethyl-2-methyl) hydrogen thiosulfate involves its interaction with specific molecular targets and pathways. The thiosulfate group can act as a nucleophile, participating in various biochemical reactions. The compound’s effects are mediated through its binding to target proteins and enzymes, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to S-(2-((4-(p-Methoxyphenyl)butyl)amino)ethyl-2-methyl) hydrogen thiosulfate include:
- S-(2-((4-(3-Methoxyphenyl)butyl)amino)ethyl) hydrogen thiosulfate
- S-(3-aminopropyl) hydrogen thiosulfate
- Ethyl 2-amino-4-(4-methoxyphenyl)-3-thiophenecarboxylate
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration and the presence of the p-methoxyphenyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
38914-76-0 |
|---|---|
Molecular Formula |
C14H23NO4S2 |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
1-methoxy-4-[4-(1-sulfosulfanylpropan-2-ylamino)butyl]benzene |
InChI |
InChI=1S/C14H23NO4S2/c1-12(11-20-21(16,17)18)15-10-4-3-5-13-6-8-14(19-2)9-7-13/h6-9,12,15H,3-5,10-11H2,1-2H3,(H,16,17,18) |
InChI Key |
ODCRDIUZBXHSBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSS(=O)(=O)O)NCCCCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















